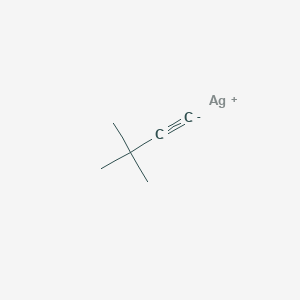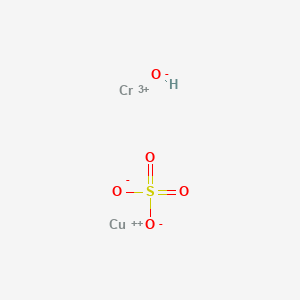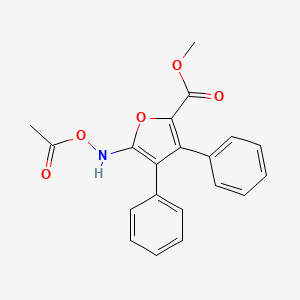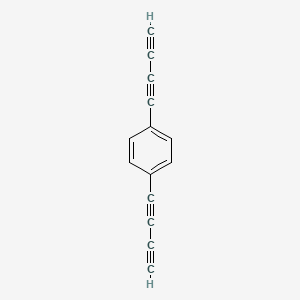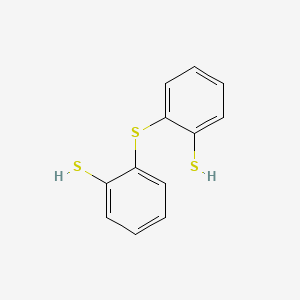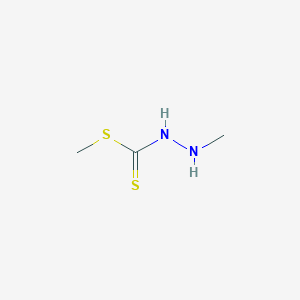
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride is a quaternary ammonium compound. These compounds are known for their wide range of applications, particularly in the fields of chemistry and industry. The compound is characterized by the presence of a propanaminium group, a chloro group, and a hydroxy group, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride typically involves the reaction of 3-chloro-2-hydroxypropylamine with tripropylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chloro-2-hydroxypropylamine} + \text{tripropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride involves its interaction with molecular targets such as proteins, enzymes, and cell membranes. The compound can disrupt the structure and function of these targets, leading to various biological effects. The pathways involved include:
Membrane Disruption: The compound can insert into lipid bilayers, causing changes in membrane permeability and fluidity.
Enzyme Inhibition: It can bind to active sites of enzymes, inhibiting their activity and affecting metabolic processes.
Ion Channel Modulation: The compound can interact with ion channels, altering their function and affecting ion transport across membranes.
Vergleich Mit ähnlichen Verbindungen
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-tripropyl-, chloride can be compared with other similar quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with different alkyl groups, leading to variations in chemical and biological properties.
(3-Chloro-2-hydroxypropyl)triethylammonium chloride: Another similar compound with different alkyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chains, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
132186-00-6 |
|---|---|
Molekularformel |
C12H27Cl2NO |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-tripropylazanium;chloride |
InChI |
InChI=1S/C12H27ClNO.ClH/c1-4-7-14(8-5-2,9-6-3)11-12(15)10-13;/h12,15H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJGASLPMQXIPEY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


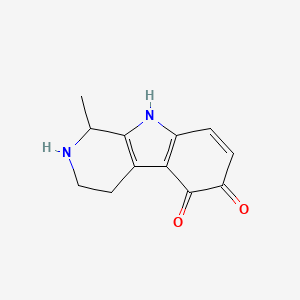
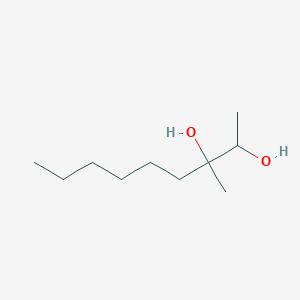
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
